

4-Hydroxy-2,2-dimethylcyclohexanone derivatives

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Compound of Interest

Compound Name:	4-Hydroxy-2,2-dimethylcyclohexanone
CAS No.:	123214-39-1
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An In-depth Technical Guide to **4-Hydroxy-2,2-dimethylcyclohexanone** Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Rationale for a Privileged Scaffold

In the landscape of medicinal chemistry, the cyclohexane ring represents a fundamental and versatile scaffold. Its non-planar, three-dimensional structure provides an ideal framework for orienting functional groups in precise spatial arrangements, a critical factor for achieving high-affinity interactions with biological targets. The introduction of a gem-dimethyl group at the C-2 position imparts conformational rigidity and steric bulk, while the hydroxyl group at the C-4 position offers a key hydrogen bonding motif and a reactive handle for further derivatization.

This combination of features makes **4-Hydroxy-2,2-dimethylcyclohexanone** a "privileged scaffold"—a molecular core that is predisposed to interacting with a range of biological targets. Its derivatives have emerged as a promising class of compounds in drug discovery, with potential applications spanning oncology, infectious diseases, and inflammatory conditions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this chemical series. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies, the logic of structure-activity relationships, and the practical application of key experimental protocols.

Synthesis of the Core Moiety and Key Derivatives

The synthetic accessibility of a chemical scaffold is paramount for its exploration in a drug discovery program. The strategies outlined below are designed for robustness, scalability, and adaptability, allowing for the generation of diverse chemical libraries.

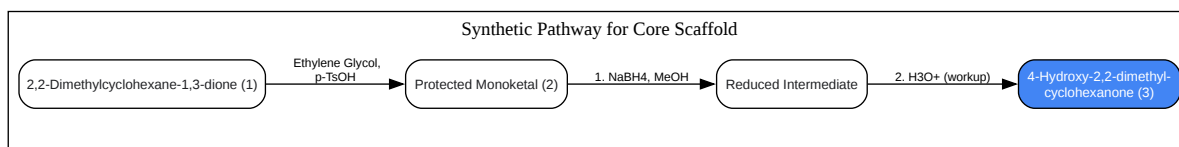
Proposed Synthesis of the 4-Hydroxy-2,2-dimethylcyclohexanone Core (3)

While direct, peer-reviewed synthesis of the 4-hydroxy isomer is not extensively documented, a highly plausible route can be extrapolated from established methods for related structures. The most logical and efficient precursor is the commercially available 2,2-dimethylcyclohexane-1,3-dione (1). A stereoselective reduction of one carbonyl group is required. While microbial reduction is known to produce the corresponding 3-hydroxy isomer, a chemo- and regioselective chemical reduction is necessary to obtain the desired 4-hydroxy product.

A proven strategy involves the protection of one carbonyl group, followed by reduction and deprotection.

- **Step 1: Monoketalization.** The more sterically accessible carbonyl at the C-3 position of 2,2-dimethylcyclohexane-1,3-dione (1) can be selectively protected as a ketal, for instance, using ethylene glycol in the presence of an acid catalyst like *p*-toluenesulfonic acid (*p*-TsOH). This yields the protected intermediate 2. The gem-dimethyl group at C-2 sterically hinders the C-1 carbonyl, directing the protection to C-3.
- **Step 2: Ketone Reduction.** The remaining unprotected carbonyl at C-1 is then reduced using a standard reducing agent such as sodium borohydride (NaBH_4) in methanol. NaBH_4 is chosen for its mildness and high selectivity for ketones over the ketal protecting group.
- **Step 3: Deprotection.** The ketal is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl), regenerating the carbonyl at C-3 and yielding the final **4-Hydroxy-2,2-**

dimethylcyclohexanone core (3).



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Caption: Proposed synthetic workflow for the **4-Hydroxy-2,2-dimethylcyclohexanone** core.

Derivatization via Claisen-Schmidt Condensation

A robust and high-yielding method for generating a diverse library of derivatives is the base-catalyzed Claisen-Schmidt condensation. This reaction engages the α -carbons of the ketone with various aromatic aldehydes. Its successful application to the parent 4-hydroxycyclohexanone scaffold provides a strong precedent for its utility with the 2,2-dimethylated core^[1].

The reaction proceeds by treating the core (3) with two equivalents of a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent. This results in the formation of α,β -unsaturated ketones, specifically 2,6-bis(benzylidene)-**4-hydroxy-2,2-dimethylcyclohexanone** derivatives (4). The choice of substituted aldehyde is the primary diversification point, allowing for the systematic probing of structure-activity relationships.

Biological Activity & Therapeutic Potential

While direct biological data for derivatives of the **4-Hydroxy-2,2-dimethylcyclohexanone** core is limited, extensive research on closely related analogs provides a strong predictive framework for their therapeutic potential.

Anticancer and Antiproliferative Activity

The most prominent activity reported for analogous cyclohexanone derivatives is cytotoxicity against cancer cell lines. Specifically, 2,6-bis(benzylidene)-4-hydroxycyclohexanones, which are curcuminoid analogs, have demonstrated potent antiproliferative effects[1].

- **Mechanism of Action:** Many α,β -unsaturated ketones are electrophilic and can act as Michael acceptors. This allows them to form covalent adducts with nucleophilic residues (like cysteine) in key proteins, disrupting their function. This mechanism is implicated in the toxicity of 4-hydroxy-2-alkenals[2]. For curcumin analogs, targets often include transcription factors (e.g., NF- κ B) and protein kinases involved in cell proliferation and survival signaling pathways.
- **Observed Activities:** Derivatives of the non-dimethylated 4-hydroxycyclohexanone have shown significant activity against human ovarian (A2780), cervix (C33A), and breast (MDA-MB-231) cancer cell lines, with IC₅₀ values in the low micromolar range[1]. It is highly probable that derivatives of the 2,2-dimethyl core will exhibit similar or enhanced activity due to the conformational constraints imposed by the gem-dimethyl group.

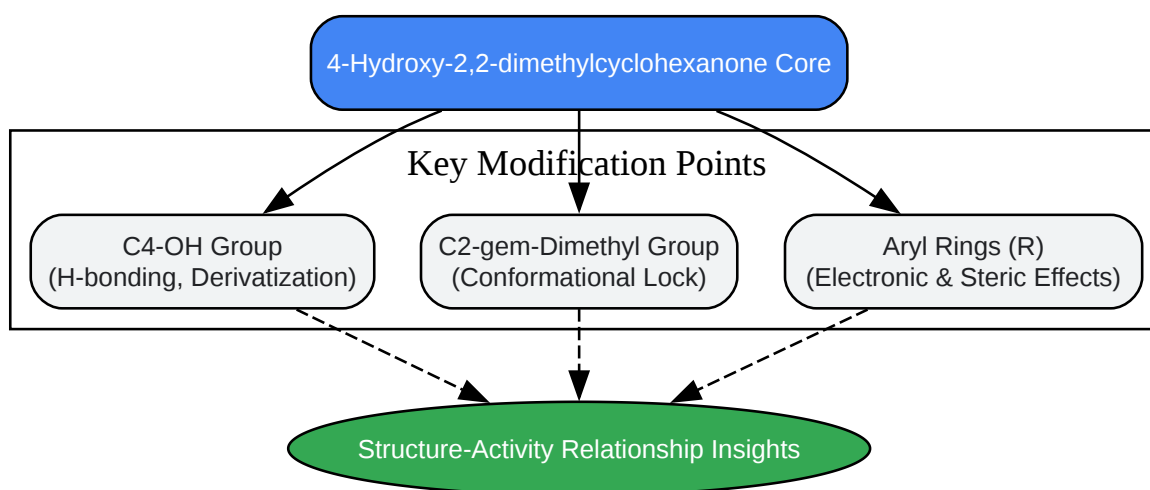
Antimicrobial Potential

The cyclohexanone scaffold is also present in compounds with notable antimicrobial properties.

- **Antituberculosis:** A compelling study on 4-hydroxy-2-pyridones identified a derivative containing a dimethylcyclohexyl group as a lead compound with potent activity against *Mycobacterium tuberculosis*, including multi-drug resistant strains[3]. This highlights the favorable interaction of the dimethylcyclohexyl moiety within biological systems relevant to infectious disease.
- **General Antibacterial/Antifungal:** 4-hydroxy-2-quinolone analogs have been synthesized and shown to possess activity against *Staphylococcus aureus* (Gram-positive) and *Aspergillus flavus* (fungal), with efficacy depending on alkyl chain length and aromatic substitution[4].

Structure-Activity Relationships (SAR)

Understanding the relationship between molecular structure and biological activity is the cornerstone of medicinal chemistry, guiding the optimization of lead compounds[5]. The SAR for **4-Hydroxy-2,2-dimethylcyclohexanone** derivatives can be inferred from analogous series.



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Caption: Key structural features influencing the biological activity of derivatives.

- The C4-Hydroxyl Group: This group is critical. It serves as a hydrogen bond donor and/or acceptor, anchoring the molecule in a target's binding pocket. Its derivatization into esters or ethers would likely modulate potency and pharmacokinetic properties.
- The C2-gem-Dimethyl Group: This feature locks the cyclohexane ring into a more defined chair conformation. This conformational rigidity can be advantageous, reducing the entropic penalty upon binding to a target and potentially increasing affinity.
- Substitution on the Aryl Rings (R): This is the most critical factor for optimizing activity in the 2,6-bis(benzylidene) series.
 - Electronic Effects: Studies on related bis(benzylidene)cyclohexanones show a correlation between cytotoxic potency and the electronic nature of the aryl substituents[2]. Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) often enhance the electrophilicity of the enone system, increasing its reactivity as a Michael acceptor and thereby boosting cytotoxicity.
 - Steric and Positional Effects: The position of substituents (ortho, meta, para) dramatically influences how the molecule fits into a binding site. For example, an m-nitro aryl substituent conferred the highest activity in one series of C5-curcuminoids[1].

Hypothetical SAR Data Table for Anticancer Activity

The table below synthesizes expected trends for 2,6-bis(benzylidene)-4-hydroxy-2,2-dimethylcyclohexanone derivatives against a representative cancer cell line (e.g., MDA-MB-231), based on published data for analogous compounds.

Compound ID	Aryl Substituent (R)	Predicted IC ₅₀ (μM)	Rationale / SAR Insight
REF-H	-H (Unsubstituted)	5.0 - 10.0	Baseline activity of the core pharmacophore.
DER-4Cl	4-Chloro	2.0 - 5.0	Electron-withdrawing group (EWG) increases electrophilicity of the enone, enhancing Michael addition potential.
DER-3NO ₂	3-Nitro	0.5 - 2.0	Strong EWG at the meta-position significantly enhances potency, consistent with findings in related series[1].
DER-4OMe	4-Methoxy	> 10.0	Electron-donating group (EDG) reduces electrophilicity, decreasing covalent reactivity and potency.
DER-2,4Cl ₂	2,4-Dichloro	1.0 - 3.0	Multiple EWGs can further enhance activity, but steric hindrance from ortho-substituent may play a complex role.

Key Experimental Protocols

Scientific integrity demands that protocols be robust and self-validating. The following methodologies include critical steps for synthesis, purification, and characterization.

Protocol 4.1: Synthesis of 2,6-bis(4-chlorobenzylidene)-4-hydroxy-2,2-dimethylcyclohexanone

This protocol details the synthesis of a representative derivative using the Claisen-Schmidt condensation.

Materials:

- **4-Hydroxy-2,2-dimethylcyclohexanone (3)**
- 4-Chlorobenzaldehyde
- Ethanol (EtOH)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Ethyl Acetate (EtOAc)
- Hexanes
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve **4-Hydroxy-2,2-dimethylcyclohexanone** (1.0 eq) in 20 mL of ethanol.
- **Reagent Addition:** Add 4-chlorobenzaldehyde (2.2 eq). Stir until all solids dissolve.

- **Base Addition:** In a separate beaker, prepare a 10% (w/v) solution of NaOH in water. Add this solution dropwise to the flask at room temperature over 10 minutes. A precipitate will begin to form.
- **Reaction:** Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase.
- **Workup:** Once the starting material is consumed, pour the reaction mixture into 100 mL of ice-cold deionized water and acidify to pH ~5-6 with 1M HCl.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude solid product can be purified by recrystallization from a hot ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product.

Protocol 4.2: Characterization by LC-MS with Dansylation

For accurate characterization, especially of the hydroxylated core and its metabolites, derivatization can significantly enhance mass spectral sensitivity. Dansyl chloride is an excellent reagent for derivatizing unactivated alcohols[6][7].

Materials:

- Synthesized compound (analyte)
- Dansyl chloride
- Dichloromethane (CH₂Cl₂), anhydrous

- N,N-diisopropylethylamine (DIPEA)
- 4-(dimethylamino)pyridine (DMAP)
- Acetonitrile (ACN) and Formic Acid (for LC-MS mobile phase)

Procedure:

- **Sample Preparation:** Evaporate a small aliquot of the analyte solution (in a volatile solvent like ethanol) to dryness under a stream of nitrogen in an amber vial.
- **Reconstitution:** Add 100 μ L of 2% (v/v) DIPEA in anhydrous CH_2Cl_2 . Vortex for 30 seconds.
- **Derivatization:** Add 100 μ L of a stock solution containing dansyl chloride (10 mg/mL) and DMAP (10 mg/mL) in anhydrous CH_2Cl_2 [7].
- **Reaction:** Cap the vial tightly and heat at 65°C for 1 hour.
- **Quenching & Dilution:** After cooling, evaporate the solvent. Reconstitute the residue in the LC-MS mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) for injection.
- **LC-MS/MS Analysis:** Analyze using a C18 reverse-phase column. The dansylated derivative will ionize efficiently in positive electrospray ionization (ESI+) mode, providing a strong signal for the parent ion and characteristic fragment ions for confirmation.

Protocol 4.3: Cytotoxicity Evaluation using MTT Assay

This is a standard colorimetric assay to assess the antiproliferative effect of the synthesized derivatives on cancer cells.

Materials:

- MDA-MB-231 breast cancer cell line
- DMEM culture medium with 10% FBS
- Synthesized derivatives (dissolved in DMSO)
- 96-well cell culture plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the synthesized derivatives in culture medium (ensure final DMSO concentration is <0.1%). Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
- **Solubilization:** Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

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